molecular formula C21H18N4OS B11200871 N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11200871
M. Wt: 374.5 g/mol
InChI Key: IQSJJZCRTJRGCO-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide: is a complex organic compound with a unique structure that combines a pyrrolopyrimidine core with a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions

  • Preparation of Pyrrolopyrimidine Core: : This step often involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted aniline and a pyrimidine derivative can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

  • Introduction of Sulfanylacetamide Group: : The sulfanylacetamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolopyrimidine intermediate with a suitable acetamide derivative in the presence of a thiol reagent, such as thiourea, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions can be catalyzed by bases or acids, depending on the nucleophile and desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Derivatives with different substituents replacing the sulfanyl group

Scientific Research Applications

N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that it may interact with specific biological targets, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential. Preliminary research suggests it may have anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4OS/c1-14-6-5-9-16(10-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-7-3-2-4-8-15/h2-11,13,22H,12H2,1H3,(H,25,26)

InChI Key

IQSJJZCRTJRGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4

Origin of Product

United States

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